BenchChemオンラインストアへようこそ!

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry ROMK Channel Pharmacology Structure-Activity Relationship

The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797251-97-8) is a synthetic small molecule belonging to the N-benzyl benzamide class, characterized by a 2-(pyrrolidin-1-yl)pyrimidine core linked to a 2-(trifluoromethyl)benzamide moiety. It is structurally related to investigational renal outer medullary potassium (ROMK) channel inhibitors and other kinase-targeting chemotypes documented in the patent literature.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 1797251-97-8
Cat. No. B2504246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
CAS1797251-97-8
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H17F3N4O/c18-17(19,20)14-6-2-1-5-13(14)15(25)22-11-12-7-8-21-16(23-12)24-9-3-4-10-24/h1-2,5-8H,3-4,9-11H2,(H,22,25)
InChIKeyIGNPIAZYCBLBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797251-97-8) for Research Procurement


The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797251-97-8) is a synthetic small molecule belonging to the N-benzyl benzamide class, characterized by a 2-(pyrrolidin-1-yl)pyrimidine core linked to a 2-(trifluoromethyl)benzamide moiety [1]. It is structurally related to investigational renal outer medullary potassium (ROMK) channel inhibitors and other kinase-targeting chemotypes documented in the patent literature [2]. Its molecular architecture places it within a crowded chemical space where minor structural modifications can profoundly alter target affinity and selectivity profiles.

Why N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide Cannot Be Simply Substituted


Generic substitution within the pyrrolidinyl-pyrimidine benzamide series is precarious due to steep structure-activity relationships. The specific regioisomerism of the trifluoromethyl group (ortho vs. meta vs. para on the benzamide ring) and the point of attachment on the pyrimidine core are well-established determinants of biological target engagement. For example, the ortho-substituted 2-(trifluoromethyl)benzamide in this compound presents a distinct pharmacophore compared to the 4-(trifluoromethyl)benzamide or 3-(trifluoromethyl)benzamide isomers, which can result in dramatically different binding affinities at the ATP-sensitive inward rectifier potassium channel ROMK (Kir1.1), a key target in this chemical class. Direct binding data for close structural analogs demonstrate that IC50 values can shift from low nanomolar to micromolar ranges solely through modification of the benzamide substitution pattern [1]. Consequently, procurement for structure-based drug design or pharmacological studies requires the exact chemical entity to ensure data reproducibility.

Quantitative Differentiation Guide for Procuring N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide


Regioisomeric Differentiation vs. Trifluoromethylbenzamide Isomers

The target compound features a critical 2-(trifluoromethyl)benzamide motif. Comparative analysis of ROMK inhibitors reveals that this ortho-substitution is essential for high-affinity binding. A closely related analog in the same patent family, identified by BindingDB as BDBM194954 (exact structure undisclosed but sharing the 2-(trifluoromethyl)benzamide-pyrimidine scaffold), achieved an IC50 of 2.8 nM against rat Kir1.1 expressed in HEK293 cells [1]. Another analog from the same series recorded an IC50 of 5 nM against human ROMK in CHO cells [1]. This contrasts sharply with meta- or para-substituted benzamide derivatives in related patent applications [2], which typically exhibit >10-fold weaker potency. The specific combination of the 2-(trifluoromethyl)benzamide with the pyrrolidin-1-yl pyrimidine at the 4-methyl position is therefore a key determinant of low-nanomolar target engagement.

Medicinal Chemistry ROMK Channel Pharmacology Structure-Activity Relationship

Scaffold Differentiation vs. Dimethylamino-Pyrimidine Analogs

Replacement of the pyrrolidin-1-yl group on the pyrimidine core with a dimethylamino group represents a common structural modification explored in patent literature [1]. This alteration, yielding N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide and its 2-CF3 isomer, significantly impacts both lipophilicity and target selectivity. The pyrrolidine ring introduces greater steric bulk and conformational constraint compared to the freely rotating dimethylamino group. This difference can be critical for discriminating between closely related kinase targets, such as acetyl-CoA carboxylase (ACC) versus other lipid kinases, a selectivity paradigm documented in Boehringer Ingelheim's pyrrolidine-pyrimidine patent series [1]. While direct target engagement data for the dimethylamino analog is not publicly available, the structural divergence is a key differentiator for medicinal chemistry campaigns seeking to avoid off-target activity.

Medicinal Chemistry Kinase Selectivity Physicochemical Properties

hERG Liability Differentiation Through Linker Geometry

A major challenge in the development of ROMK inhibitors is off-target inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Research on spirocyclic ROMK inhibitors has demonstrated that modifications to the linker between the pyrimidine core and the benzamide moiety can drastically alter the hERG/ROMK selectivity index [1]. The target compound incorporates a methylene linker at the pyrimidine 4-position. SAR studies from a related ROMK inhibitor series showed that increasing linker rigidity or adding substituents near this position can improve the functional hERG/ROMK potency ratio by over 20-fold [1]. While this specific compound's hERG data is not publicly reported, its distinct methylene linker topology differentiates it from analogs with ether, amine, or directly attached linkers, each of which has been associated with different hERG liability profiles in the broader ROMK inhibitor chemotype [1].

Cardiac Safety ROMK Inhibitors Drug Discovery

Defined Application Scenarios for Procuring N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797251-97-8)


ROMK (Kir1.1) Chemical Probe Optimization

This compound serves as a direct entry point into the pyrrolidinyl-pyrimidine benzamide series of ROMK inhibitors. Its procurement is appropriate for medicinal chemistry teams seeking to establish initial SAR around the 2-(trifluoromethyl)benzamide regioisomer. The scaffold has been validated by high-affinity analogs (IC50 < 5 nM in cell-based assays) for the ROMK target, making it a suitable starting point for lead optimization programs aimed at developing novel diuretics or antihypertensive agents [1]. The specific molecular architecture allows for systematic exploration of linker and core modifications to improve selectivity over the hERG channel, a critical safety consideration in cardiovascular drug discovery [2].

Kinase Selectivity Panel Screening

The combination of a pyrrolidine-substituted pyrimidine and an ortho-trifluoromethyl benzamide presents a unique pharmacophore for profiling against panels of lipid and tyrosine kinases. Given the structural precedent set by Boehringer Ingelheim's ACC inhibitor patents [1], this compound can be used as a reference standard for establishing selectivity fingerprints against related targets such as ACC1/2, DLK, or other MAP kinase kinase kinases. Its procurement is therefore justified for academic or industrial screening laboratories aiming to deconvolute target engagement across the kinome.

Physicochemical and Metabolic Stability Benchmarking

For discovery teams evaluating the impact of the trifluoromethyl group on metabolic stability, this compound provides a well-defined structural template. The 2-(trifluoromethyl)benzamide moiety is known to enhance metabolic stability by blocking oxidative metabolism at the ortho position of the phenyl ring. This compound can serve as a reference in comparative microsomal stability assays against its non-fluorinated or differently substituted benzamide analogs, generating actionable data to guide the optimization of ADME properties in early-stage programs [1].

Crystallography and Structural Biology Studies

The rigid pyrrolidine ring and the trifluoromethyl group make this compound a suitable candidate for co-crystallization studies with purinergic or potassium channel targets. Its electron-rich functional groups provide excellent anomalous scattering for X-ray crystallography, enabling the precise determination of key binding interactions. This compound can be procured by structural biology groups to elucidate the binding mode of the pyrrolidinyl-pyrimidine benzamide class, providing a structural basis for the structure-activity relationships observed across this pharmacophore [1].

Quote Request

Request a Quote for N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.